2-Bromo-6-methoxynaphthalene

Catalog No.
S662464
CAS No.
5111-65-9
M.F
C11H9BrO
M. Wt
237.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxynaphthalene

CAS Number

5111-65-9

Product Name

2-Bromo-6-methoxynaphthalene

IUPAC Name

2-bromo-6-methoxynaphthalene

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

InChI

InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3

InChI Key

AYFJBMBVXWNYLT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)Br

Synonyms

2-Methoxy-6-bromonaphthalene; 6-Methoxy-2-bromonaphthalene; NSC 3236; Naproxen Impurity N;

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)Br

Synthesis of Nabumetone:

  • Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID).
  • Researchers have used 2-Br-6-MeO-naphthalene as a starting material in the synthesis of nabumetone through a process called the Heck reaction. Source: TCI America, "2-Bromo-6-methoxynaphthalene":

Development of Catalysts:

  • Researchers have investigated the use of 2-Br-6-MeO-naphthalene in the preparation of trimetallic nanoparticles, which are particles composed of three different metals.
  • These nanoparticles have potential applications as catalysts in various chemical reactions. Source: National Institutes of Health, "Preparation of Au–Ag–Pd trimetallic nanoparticles and their application as catalysts": )

2-Bromo-6-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉BrO and a molecular weight of 237.093 g/mol. It is characterized by a bromine atom and a methoxy group attached to a naphthalene ring system. This compound is notable for its role as an active intermediate in the synthesis of various pharmaceutical agents, particularly anti-inflammatory drugs such as Naproxen and Nabumetone, through the Heck reaction .

The physical properties of 2-Bromo-6-methoxynaphthalene include a melting point of 106-109 °C, a boiling point of approximately 324.7 °C at 760 mmHg, and a density of about 1.4 g/cm³ . It has a flash point of 134.7 °C, indicating it is relatively stable under standard conditions but should be handled with care due to its classification as a hazardous substance (GHS07) .

, primarily involving substitution and coupling mechanisms:

  • Heck Reaction: This compound is utilized in the Heck reaction to synthesize anti-inflammatory agents like Nabumetone by coupling with alkenes .
  • Stille Coupling: It can also participate in Stille coupling reactions, where it acts as an aryl halide to form biaryl compounds .
  • Suzuki Coupling: Similar to the Stille reaction, it can engage in Suzuki coupling, allowing for the formation of carbon-carbon bonds .
  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, making it versatile for further chemical modifications .

Research indicates that 2-Bromo-6-methoxynaphthalene exhibits potential biological activities, particularly in anti-inflammatory and anticancer research:

  • Anti-inflammatory Properties: Studies have shown that this compound may inhibit certain proteins involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory medications .
  • Cancer Research: Preliminary investigations indicate that 2-Bromo-6-methoxynaphthalene may be effective in cancer research due to its ability to inhibit specific protein interactions relevant to cancer progression .

The synthesis of 2-Bromo-6-methoxynaphthalene can be achieved through various methods:

  • Methylation of 6-Bromo-2-naphthol: One practical method involves the methylation of 6-bromo-2-naphthol using dimethyl sulfate or methyl iodide under basic conditions .
  • Bromination of Methoxy-Naphthalenes: Bromination reactions can be performed on methoxy-substituted naphthalenes to yield the desired product .

These methods highlight its accessibility for laboratory synthesis and industrial applications.

The primary applications of 2-Bromo-6-methoxynaphthalene include:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of anti-inflammatory drugs like Naproxen and Nabumetone .
  • Chemical Research: The compound is utilized in various chemical research settings, particularly in studies focusing on medicinal chemistry and organic synthesis methodologies.

Interaction studies have shown that 2-Bromo-6-methoxynaphthalene has low interaction energy with specific protein targets, indicating potential efficacy as a therapeutic agent. For instance, molecular docking studies reveal favorable binding interactions with proteins associated with inflammatory responses and cancer pathways . The inhibition constants for these interactions suggest that it could serve as a lead compound for further drug development.

Several compounds share structural similarities with 2-Bromo-6-methoxynaphthalene. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
NaproxenContains a naphthalene coreNon-steroidal anti-inflammatory drug
NabumetoneSimilar naphthalene structureProdrug with anti-inflammatory properties
6-Methoxy-2-naphtholHydroxyl group instead of bromineUsed as an intermediate in organic synthesis
BromonaphthalenesVarious substitutions on naphthaleneDifferent biological activities depending on substitution

These compounds illustrate the versatility of naphthalene derivatives in medicinal chemistry while emphasizing the unique role of 2-Bromo-6-methoxynaphthalene as an intermediate in drug synthesis and its potential biological activities.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

235.98368 g/mol

Monoisotopic Mass

235.98368 g/mol

Heavy Atom Count

13

UNII

S19T080MRG

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5111-65-9

Wikipedia

2-bromo-6-methoxynaphthalene

Dates

Modify: 2023-08-15

Explore Compound Types